1,2,4-Tributylbenzene
Description
Properties
CAS No. |
14800-16-9 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,4-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-10-16-13-14-17(11-8-5-2)18(15-16)12-9-6-3/h13-15H,4-12H2,1-3H3 |
InChI Key |
FCUIRSBNZQHWMN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
Other CAS No. |
14800-16-9 |
Synonyms |
1,2,4-Tributylbenzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 1,2,4-Tributylbenzene with structurally similar compounds derived from the evidence:
Key Observations :
- Substituent Effects: Butyl groups in this compound increase molecular weight and hydrophobicity compared to chlorinated analogs. This reduces water solubility but enhances compatibility with non-polar matrices, making it suitable for polymer applications.
- Reactivity : Chlorinated derivatives (e.g., 1,2,4-Trichlorobenzene) exhibit electrophilic aromatic substitution reactivity, while butyl groups in this compound likely favor steric hindrance, limiting further substitution .
Enzyme Interactions and Stability
- Triazole Derivatives : 1,2,4-Triazole compounds (e.g., compound 2.15 and 4KFQ3.14) demonstrate strong enzyme-binding affinities. For instance, 4KFQ3.14 shows a ΔG value of -24.14 ± 0.32 kcal/mol, indicating high stability in enzyme complexes .
- Butylbenzene Analogs: The bulky butyl groups in this compound may hinder enzyme binding compared to smaller triazole derivatives.
Antioxidant and Pharmacological Potential
- Triazole derivatives exhibit antioxidant properties via hydrogen bonding and π-stacking interactions with enzymes like tyrosinase and NADPH oxidase .
- In contrast, this compound’s non-polar structure likely limits direct antioxidant activity but may serve as a carrier for hydrophobic bioactive molecules .
Preparation Methods
Friedel-Crafts Alkylation: Traditional and Modified Approaches
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic rings. For 1,2,4-tributylbenzene, this method typically involves reacting benzene with butyl halides (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the reaction faces significant limitations:
-
Steric hindrance : The bulkiness of butyl groups impedes successive substitutions, often resulting in incomplete alkylation or isomer mixtures .
-
Rearrangement : Carbocation intermediates from butyl halides are prone to hydride shifts, leading to undesired branched products .
To mitigate these issues, modified Friedel-Crafts systems have been explored. For example, the use of heteropolyacid catalysts (e.g., silicotungstic acid) instead of AlCl₃ improves regioselectivity by providing a structured acidic environment that stabilizes transition states favoring para substitution . A study using methyl acetate and benzene demonstrated 85% selectivity for para-methylacetophenone under mild conditions (120°C, 2 hours) . Adapting this system with butyl esters (e.g., butyl acetate) could theoretically yield this compound, though experimental validation is needed.
Catalytic Disproportionation and Transalkylation
Disproportionation reactions offer a pathway to tri-alkylated benzenes by redistributing alkyl groups between mono- and di-alkylated precursors. For instance, the Koch Process , historically used for trimethylbenzene production, involves alkylation, isomerization, and disproportionation steps catalyzed by Friedel-Crafts catalysts . Applying this to butyl systems:
-
Initial alkylation : Benzene reacts with butyl chloride to form mono-butylbenzene.
-
Isomerization : Acidic catalysts (e.g., H-ZSM-5 zeolite) rearrange mono-butylbenzene to thermodynamically favored isomers.
-
Disproportionation : Di-butylbenzene undergoes transalkylation with benzene to yield tri-butylbenzene .
A key challenge is the separation of isomers due to overlapping boiling points. Distillation remains impractical for tributylbenzene isomers, necessitating advanced chromatographic techniques or selective crystallization .
Grignard Reagent-Based Alkylation
Grignard reagents (e.g., butylmagnesium bromide) provide an alternative route by generating nucleophilic butyl anions that attack electrophilic aromatic rings. However, this method is less common for poly-alkylation due to:
-
Over-alkylation : The electron-donating effect of each butyl group activates the ring, accelerating subsequent substitutions and leading to over-alkylated byproducts.
-
Regioselectivity : Without directing groups, butyl groups attach randomly, producing isomer mixtures.
To enhance selectivity, directed ortho-metalation strategies have been proposed. For example, installing a temporary directing group (e.g., -OMe) on benzene could guide butyl groups to specific positions before its removal .
Zeolite-Catalyzed Cyclotrimerization
Zeolites, particularly Y-type zeolites impregnated with Group VIB or VIII metals (e.g., Ni, Cr), enable cyclotrimerization of alkanes into alkylbenzenes . In a patented process, methane reacts with magnesium at 620°C to form intermediates, which undergo protonolysis and subsequent cyclotrimerization over Ni-Y zeolite to yield trimethylbenzene isomers . Adapting this for butane:
-
Alkane activation : Butane reacts with magnesium to form butyl-magnesium complexes.
-
Protonolysis : Hydrolysis with water releases unsaturated hydrocarbons (e.g., butenes).
-
Cyclotrimerization : Butenes cyclize over Cr-Y zeolite to form this compound.
This method achieved 95% selectivity for trimethylbenzene from ethane , suggesting potential for butane systems with optimized catalysts.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Catalyst | Temperature | Yield | Selectivity | Challenges |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 80–120°C | 30–40% | <50% | Isomer mixtures, rearrangement |
| Modified Friedel-Crafts | Heteropolyacid | 100–150°C | 50–60%* | 70–85%* | Limited data for butyl systems |
| Disproportionation | H-ZSM-5 | 200–300°C | 45–55% | 60–75% | Separation complexity |
| Zeolite cyclotrimerization | Ni/Cr-Y | 180–250°C | 65–75%* | 90–95%* | High energy input |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
